Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide

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Compound of Interest

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**, a key intermediate in the development of various therapeutic agents. This document outlines the primary synthetic route, the Williamson ether synthesis, and presents detailed, albeit theoretical, spectroscopic data for the structural elucidation of this compound. All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring two bromine atoms, an ether linkage, and an aldehyde group, provides multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry.[1] Notably, this compound is a precursor in the synthesis of non-peptide CCR5 antagonists, which are



investigated for their potential as anti-HIV agents.[1] This guide details the structural elucidation of this compound through a combination of synthetic methodology and spectroscopic analysis.

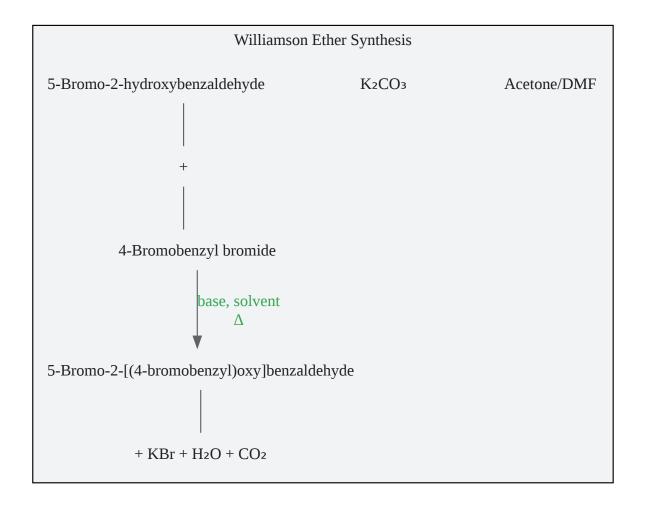
Synthesis and Mechanism

The most common and efficient method for the synthesis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, such as

potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion to form the desired diaryl ether.[1]

Reaction Scheme:





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Caption: General reaction scheme for the synthesis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.

Experimental Protocols

While a specific detailed experimental protocol for this exact compound is not readily available in published literature, the following procedure is a representative example based on standard Williamson ether synthesis protocols for analogous compounds.

Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde



Materials:

- 5-Bromo-2-hydroxybenzaldehyde
- 4-Bromobenzyl bromide
- Potassium carbonate (anhydrous)
- Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF,
 add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.



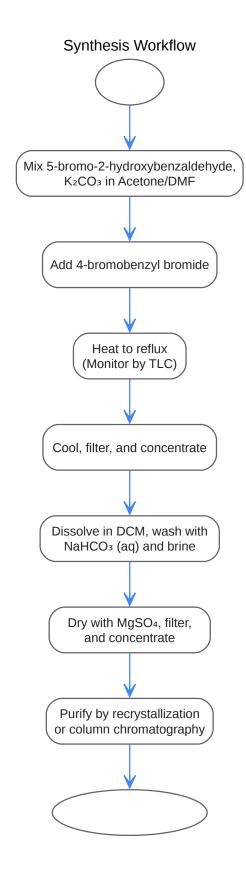




- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Experimental Workflow:





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Caption: A typical workflow for the synthesis and purification of the target compound.



Structural Characterization Data

Due to the absence of experimentally obtained spectroscopic data in the public domain, the following tables present the fundamental physicochemical properties and predicted spectroscopic data for **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**. These predictions are based on standard spectroscopic principles and data for similar chemical structures.

Table 1: Physicochemical Properties

Property	Value
CAS Number	84102-43-2
Molecular Formula	C14H10Br2O2
Molecular Weight	370.04 g/mol
Appearance	White crystalline powder[1]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.4	S	1H	Aldehyde (-CHO)
~7.9	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.5	d	2H	Ar-H (benzyl)
~7.3	d	2H	Ar-H (benzyl)
~7.0	d	1H	Ar-H
~5.2	S	2H	Methylene (-CH2-)

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~189.0	Aldehyde (C=O)
~160.0	Ar-C (C-O)
~138.0	Ar-C
~135.0	Ar-C
~132.0	Ar-C
~129.0	Ar-C
~125.0	Ar-C
~122.0	Ar-C (C-Br)
~115.0	Ar-C
~114.0	Ar-C (C-Br)
~71.0	Methylene (-CH ₂ -)

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3050	Aromatic C-H stretch
~2850, ~2750	Aldehyde C-H stretch
~1690	Aldehyde C=O stretch
~1590, ~1480	Aromatic C=C stretch
~1250	Aryl-O-C stretch
~1010	C-Br stretch

Table 5: Predicted Mass Spectrometry Data (EI)



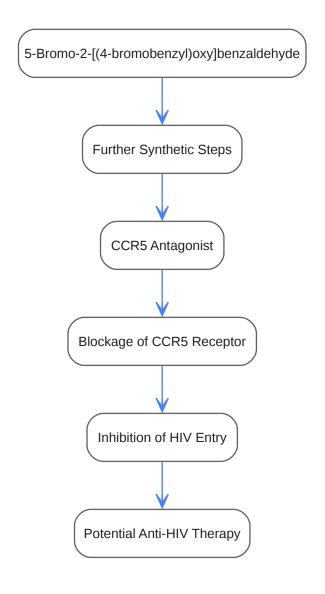
m/z	Interpretation
370/372/374	[M] ⁺ (Molecular ion peak with characteristic bromine isotope pattern)
201/203	[M - C7H6Br]+
169/171	[C ₇ H ₆ Br] ⁺ (Bromobenzyl fragment)

Signaling Pathways and Applications

As an intermediate, **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** is not typically directly involved in signaling pathways. However, its derivatives have significant biological applications. The primary use of this compound is in the synthesis of CCR5 antagonists.[1] The CCR5 receptor is a critical co-receptor for HIV entry into host cells. By blocking this receptor, the derivatives of this compound can inhibit viral entry, representing a potential therapeutic strategy against HIV.

Logical Relationship Diagram:





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Caption: The role of the title compound as a precursor in developing potential anti-HIV therapeutics.

Conclusion

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. While detailed experimental and spectroscopic data are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthetic protocols and predicted characterization data offer a solid foundation for researchers working with this compound. Further experimental validation of the spectroscopic data is encouraged to build upon the information presented herein.



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References

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